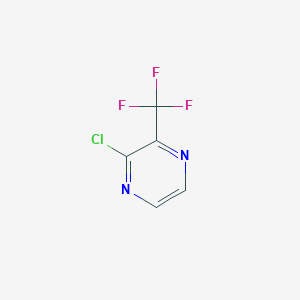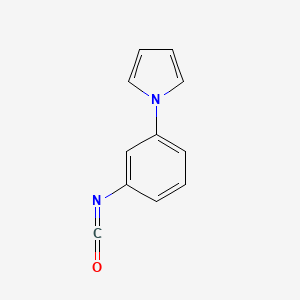
1-(3-Isocyanatophenyl)-1H-pyrrole
説明
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. In the first paper, 1-(2-Isocyanophenyl)pyrroles were prepared and reacted with different reagents such as aldehydes, ketones, oxiranes, and acetals in the presence of diethyl ether–boron trifluoride to yield pyrrolo[1,2-a]quinoxalines with oxyalkyl substituents at the 4-position. These reactions occurred in moderate to good isolated yields, indicating a successful synthetic strategy for functionalizing pyrrole compounds .
Molecular Structure Analysis
The molecular structure and hydrogen bonding of pyrrole derivatives are crucial for understanding their chemical reactivity and potential applications. The second paper provides a detailed spectroscopic analysis of a dipyrromethane derivative, which includes the use of NMR, UV-Visible, FT-IR, and Mass spectroscopy. The presence of intramolecular hydrogen bonding between the pyrrole NH and the cyanide N atom was confirmed, which is essential for the stability of the molecule. Additionally, the analysis of natural bond orbitals (NBOs) revealed various intramolecular interactions that contribute to the π-electron delocalization within the pyrrole or benzene ring, further stabilizing the molecule .
Chemical Reactions Analysis
Chemical reactivity is a key aspect of pyrrole derivatives, as it determines their potential for further transformations and applications. The second paper also discusses the chemical reactivity of the synthesized dipyrromethane derivative, highlighting its strong electrophilic nature with a global electrophilicity index of 4.58 eV. The local electrophilic reactivity descriptors suggest that the vinyl carbons in the molecule are particularly prone to nucleophilic attack, which could be exploited in subsequent chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the substituents attached to the pyrrole ring. The third paper describes the synthesis of 1-alkyl-3,5-bis(trifluoromethyl)-5-hydroxy-lH-pyrrol-2(5H)-ones, which were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis. The structure of one of the compounds was confirmed by single-crystal X-ray analysis, providing insight into the physical properties of these pyrrole derivatives .
科学的研究の応用
Synthesis and Pharmacological Activities
1-(3-Isocyanatophenyl)-1H-pyrrole, as a pyrrole derivative, has significant potential in pharmacological applications. For instance, pyrrole compounds have been explored for their anti-inflammatory activities. A study by Dholakia (2023) synthesized and screened a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory activity, revealing potent effects compared to standard drugs (Dholakia, 2023).
Material Science and Explosives Detection
Pyrrole derivatives have been found to play a role in material science, especially in the field of explosives detection. Chen et al. (2011) discussed the synthesis of pyrrole-based compounds with applications in detecting explosives, demonstrating their utility in public safety and military operations (Chen, Jin, Wang, & Lu, 2011).
Antimicrobial Properties
The synthesis of novel pyrrole derivatives has also been targeted for their antimicrobial properties. Hublikar et al. (2019) synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities, showcasing significant antibacterial and antifungal properties (Hublikar et al., 2019).
Organic Synthesis and Chemical Reactivity
The reactivity of pyrrole compounds, including 1-(3-Isocyanatophenyl)-1H-pyrrole, is a topic of interest in organic chemistry. Liao, Shao, and Zhao (2015) reported on the cyclization of allenoates with activated isocyanides, leading to the synthesis of polysubstituted 1H pyrroles, demonstrating the compound's potential in complex organic syntheses (Liao, Shao, & Zhao, 2015).
Safety And Hazards
特性
IUPAC Name |
1-(3-isocyanatophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-9-12-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFPJGLDBUOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428158 | |
| Record name | 1-(3-Isocyanatophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isocyanatophenyl)-1H-pyrrole | |
CAS RN |
857283-59-1 | |
| Record name | 1-(3-Isocyanatophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Isocyanatophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

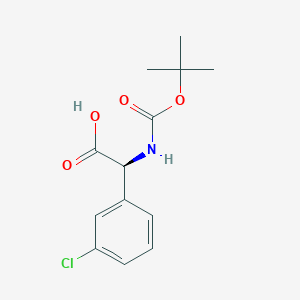
![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)



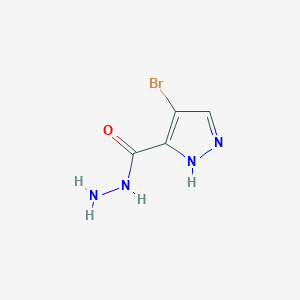

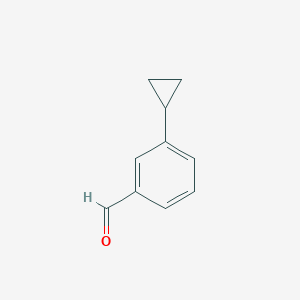
![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)
